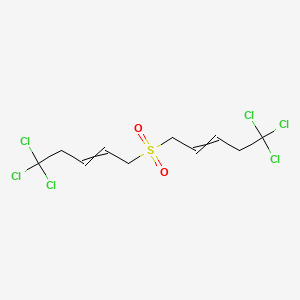
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene is a complex organic compound characterized by multiple chlorine atoms and a sulfonyl group
Méthodes De Préparation
The synthesis of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves multiple steps, typically starting with the chlorination of pent-2-ene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective addition of chlorine atoms. Industrial production methods may involve large-scale chlorination processes under stringent conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves its interaction with molecular targets through its sulfonyl and chlorine groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene stands out due to its high chlorine content and the presence of a sulfonyl group. Similar compounds include:
5,5,5-Trichloropent-3-en-2-one: Known for its use as a precursor in organic synthesis.
5,5,5-Trichloropentanoic acid: Used in the production of herbicides and pesticides.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
90876-65-6 |
|---|---|
Formule moléculaire |
C10H12Cl6O2S |
Poids moléculaire |
409.0 g/mol |
Nom IUPAC |
5,5,5-trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene |
InChI |
InChI=1S/C10H12Cl6O2S/c11-9(12,13)5-1-3-7-19(17,18)8-4-2-6-10(14,15)16/h1-4H,5-8H2 |
Clé InChI |
YNVGDUAGHDZNNT-UHFFFAOYSA-N |
SMILES canonique |
C(C=CCS(=O)(=O)CC=CCC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


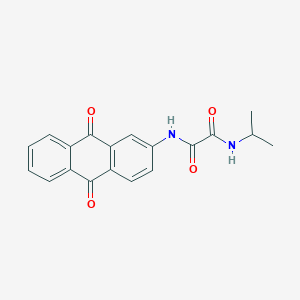
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


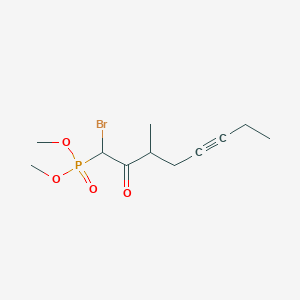

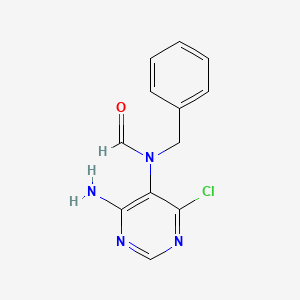
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)


![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

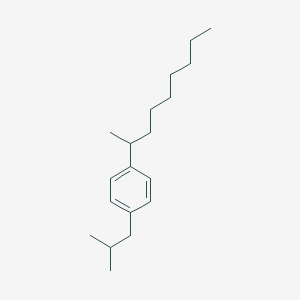
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
